molecular formula C11H9NO3 B12972183 (3-Acetyl-5-cyanophenyl)acetic acid

(3-Acetyl-5-cyanophenyl)acetic acid

Cat. No.: B12972183
M. Wt: 203.19 g/mol
InChI Key: FOBVVSJZYQXSNL-UHFFFAOYSA-N
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Description

2-(3-Acetyl-5-cyanophenyl)acetic acid is an organic compound with a complex aromatic structure It features a phenyl ring substituted with acetyl and cyano groups, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetyl-5-cyanophenyl)acetic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-acetylbenzonitrile, followed by a Grignard reaction to introduce the acetic acid moiety. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetyl-5-cyanophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogens or nitro groups can be introduced using appropriate electrophiles under acidic or basic conditions.

Major Products

    Oxidation: 2-(3-Carboxy-5-cyanophenyl)acetic acid.

    Reduction: 2-(3-Acetyl-5-aminophenyl)acetic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-Acetyl-5-cyanophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Acetyl-5-cyanophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The acetyl and cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Acetylphenyl)acetic acid:

    2-(3-Cyanophenyl)acetic acid: Lacks the acetyl group, which may affect its biological activity and chemical properties.

    2-(3-Acetyl-5-nitrophenyl)acetic acid: Contains a nitro group instead of a cyano group, which can significantly alter its reactivity and applications.

Uniqueness

2-(3-Acetyl-5-cyanophenyl)acetic acid is unique due to the presence of both acetyl and cyano groups on the aromatic ring

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-(3-acetyl-5-cyanophenyl)acetic acid

InChI

InChI=1S/C11H9NO3/c1-7(13)10-3-8(5-11(14)15)2-9(4-10)6-12/h2-4H,5H2,1H3,(H,14,15)

InChI Key

FOBVVSJZYQXSNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)C#N)CC(=O)O

Origin of Product

United States

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